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Compound of Interest

Compound Name: AZ-3

Cat. No.: B12430860

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and
frequently asked questions (FAQs) for researchers working on strategies to improve the
efficacy of the AZD1222 (ChAdOx1 nCoV-19) vaccine in elderly populations.

Section 1: Frequently Asked Questions (FAQS)

Q1: What is the baseline immunogenicity and efficacy of the standard two-dose AZD1222
regimen in older adults?

Al: Clinical trials have demonstrated that the AZD1222 vaccine is immunogenic in older adults,
inducing robust antibody and T-cell responses.[1][2] The phase 2 component of the COV002
trial showed that after a boost dose, the vaccine had similar immunogenicity across all age
groups, including those 56-69 years and =70 years.[3][4] A US Phase Il trial (NCT04516746)
reported a vaccine efficacy of 85% against symptomatic COVID-19 in participants aged 65 and
over.[5] However, some studies have noted that neutralizing antibody titers may be lower and
wane more rapidly in older compared to younger adults, suggesting the value of strategies to
enhance the immune response in this population.

Q2: My experiment shows lower than expected neutralizing antibody titers in elderly subjects
after two doses of AZD1222. What are the potential causes and troubleshooting steps?

A2: Several factors can contribute to lower neutralizing antibody titers in older adults:
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e Immunosenescence: The natural age-related decline in immune function can lead to a
reduced response to vaccination.

e Dosing Interval: The time between the prime and boost doses can impact the magnitude of
the immune response. Exploratory analyses from early trials suggested that a longer interval
(up to 12 weeks) might be associated with higher efficacy.

e Pre-existing Conditions: Comorbidities, common in older populations, may also influence
vaccine immunogenicity.

o Assay Variability: Ensure your neutralizing antibody assay is validated and that you are using
appropriate controls. Compare your results to established benchmarks from published
clinical trials (see Data Presentation section).

Troubleshooting Steps:

e Review Dosing Schedule: Confirm the dosing interval used in your study and compare it with
clinical trial data.

» Stratify Data: Analyze your results by more granular age groups (e.g., 65-74, 75+) and by
comorbidity status to identify any trends.

o Consider a Third Dose: A booster dose, particularly with an mRNA vaccine, has been shown
to significantly increase neutralizing antibody titers in individuals primed with AZD1222.

o Evaluate T-cell Responses: Antibody titers are only one aspect of the immune response.
Assessing T-cell responses can provide a more complete picture of vaccine-induced
immunity.

Q3: What is the rationale for a heterologous prime-boost strategy to improve efficacy in the
elderly?

A3: A heterologous prime-boost regimen, such as a first dose of AZD1222 followed by a
second dose of an mRNA vaccine (e.g., BNT162b2 or mRNA-1273), has been shown to induce
a more robust and broader immune response than two doses of AZD1222. This approach
combines the potent T-cell response induced by the adenoviral vector vaccine with the high
neutralizing antibody titers elicited by mRNA vaccines. This strategy may be particularly
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beneficial for older adults by providing a stronger initial immune response and potentially more
durable protection.

Q4: Are there any adjuvants that could be used to enhance the AZD1222 vaccine response in
the elderly?

A4: While AZD1222 is not formulated with a traditional adjuvant (the viral vector itself has
adjuvant properties), incorporating adjuvants is a key strategy for enhancing vaccine responses
in populations with immunosenescence. Two promising classes of adjuvants include:

 Toll-like receptor (TLR) agonists: These molecules, such as monophosphoryl lipid A (MPL), a
TLR4 agonist, can activate innate immune cells, leading to a more robust and Th1-skewed
adaptive immune response.

e Saponin-based adjuvants: QS-21, a purified saponin, is known to enhance both antibody and
cell-mediated immunity and is a component of successful vaccines for older adults, such as
the shingles vaccine.

The addition of such adjuvants to a viral vector vaccine platform would require significant
formulation and pre-clinical research.

Section 2: Data Presentation
Table 1: Vaccine Efficacy in Older Adults (Homologous

AZD122?2 Regimen)

Efficacy against

Efficacy against SeverelCritical
Trial/Study Age Group Symptomatic Disease &
COVID-19 (95% CI) Hospitalization
(95% CiI)
] No hospitalizations or
Pooled Analysis (UK, 51.91% (-59.98% to
, _ >65 years severe cases reported
Brazil, South Africa) 85.54%)* ) )
in the vaccine group.
US Phase Il
>65 years 85% (58% to 95%) 100%
(NCT04516746)
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*Note: This estimate was based on a small number of cases and has a wide confidence
interval.

Table 2: Immunogenicity in Older Adults (Homologous

AZD1222 Regimen) from COV002 Trial

Immune Response . .
Age Group . Timepoint Result
etric

Median T-cell
56-69 years response (SFCs per 14 days post-prime 797
million PBMCs)

Median T-cell
=70 years response (SFCs per 14 days post-prime 977
million PBMCs)

o ) Similar across all age
Neutralizing antibody
All age groups 28 days post-boost groups (18-55, 56-69,

titers
=70).

Table 3: Imnmunogenicity of a Third (Booster) Dose in
Older Adults
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Priming Regimen Booster Vaccine Age Group Key Finding

A third dose with an

) MRNA vaccine
MRNA vaccine L
significantly restored

2 doses AZD1222 (BNT162b2 or mRNA-  >60 years ) o
waning neutralizing
1273) _ _ _
antibody titers against
the Omicron variant.
Lower neutralizing
antibody titers against
Beta and Omicron
MRNA vaccine variants were
2 doses mMRNA (BNT162b2 or mRNA-  Elderly observed in the frail
1273) elderly compared to

younger healthcare
workers after a third

dose.

Section 3: Experimental Protocols

Methodology Overview: COV002 Phase 2/3 Trial (Elderly
Cohorts)

This protocol is a summary based on the publication "Safety and immunogenicity of ChAdOx1
nCoV-19 vaccine administered in a prime-boost regimen in young and old adults (COV002): a
single-blind, randomised, controlled, phase 2/3 trial."

o Study Design: A single-blind, randomized, controlled trial with age-escalation cohorts.

o Participants (Older Adult Cohorts):

[¢]

160 adults aged 56-69 years.

[e]

240 adults aged 70 years and older.

o

Participants were healthy with no severe or uncontrolled medical comorbidities.
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¢ Vaccination and Control:

o Vaccine: ChAdOx1 nCoV-19 (AZD1222) administered intramuscularly. Both a standard
dose (~5x101° viral particles) and a low dose (~2.2x101° viral particles) were assessed in
different cohorts.

o Control: MenACWY, a licensed meningococcal conjugate vaccine.

e Dosing Regimen: Participants were randomized to receive either one or two doses of the
vaccine or control. The prime-boost regimens were administered 28 days apart.

e Immunogenicity Assessment:

o Humoral Response: Anti-SARS-CoV-2 spike IgG antibodies were measured using a
standardized ELISA. Neutralizing antibody titers were assessed using a live-virus
neutralization assay.

o Cellular Response: T-cell responses were quantified by an ex-vivo IFN-y ELISpot assay on
peripheral blood mononuclear cells (PBMCs).

o Safety Assessment: Solicited local and systemic adverse events were recorded for 7 days
post-vaccination. Unsolicited and serious adverse events were monitored throughout the
trial.

Methodology Overview: US Phase lll Trial
(NCT04516746)

This protocol is a summary based on the trial registration and subsequent publications.
o Study Design: A randomized, double-blind, placebo-controlled multicenter trial.

o Participants: Approximately 32,449 adults aged 18 and over, with about 20% of participants
aged 65 and over. Participants were healthy or had medically stable chronic diseases.

e Vaccination and Control:

o Vaccine: Two intramuscular doses of AZD1222 (~5x102° viral particles).
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o Control: Saline placebo.

e Dosing Regimen: Two doses administered four weeks apart.

e Primary Efficacy Endpoint: Prevention of symptomatic, RT-PCR-positive COVID-19 occurring
15 days or more after the second dose.

» Key Secondary Efficacy Endpoint: Prevention of severe or critical disease and
hospitalization.

e Immunogenicity Sub-study: A subset of participants was evaluated for humoral immune
responses.

Safety Assessment: Comprehensive monitoring of adverse events.

Section 4: Visualizations
Experimental Workflow and Immunological Assessment
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Participant Recruitment & Randomization
Screening of Healthy
Older Adults (e.g., >56 years)

A
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AZD1222 or Control/Placebo
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(e.g., 28 days or 12 weeks later)
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(Antibody & T-cell data) (Monitoring Adverse Events) (Prevention of Symptomatic/Severe Disease)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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